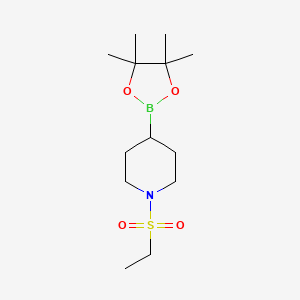

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester

Description

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester (CAS: Not explicitly listed; catalog number PC-1000) is a boronic ester derivative featuring a piperidine core substituted with an ethanesulfonyl group and a pinacol-protected boronic acid moiety . This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-ethylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BNO4S/c1-6-20(16,17)15-9-7-11(8-10-15)14-18-12(2,3)13(4,5)19-14/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTYIPIWIRMLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Boronate Ester Formation: The final step involves the reaction of the piperidine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Scientific Research Applications

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of biological pathways.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

N-Boc-piperidine-4-boronic Acid Pinacol Ester (CAS 1048970-17-7)

- Structural Difference : Replaces the ethanesulfonyl group with a tert-butoxycarbonyl (Boc) protecting group.

- Applications : Used in material science for developing adhesives and coatings, leveraging boronate ester chemistry for enhanced chemical resistance .

- Synthesis and Availability: Priced at $189/g (Santa Cruz Biotechnology), indicating commercial accessibility. The Boc group offers orthogonal deprotection compatibility in multi-step syntheses .

- Key Contrast : The Boc group is less electron-withdrawing than ethanesulfonyl, which may reduce electrophilicity at the boron center, affecting cross-coupling efficiency .

N-tert-Butoxycarbonyl-1,2,5,6-Tetrahydropyridine-4-boronic Acid Pinacol Ester

- Structural Difference : Features a partially unsaturated tetrahydropyridine ring instead of piperidine.

- Synthesis : Achieves 51–58% yield with 98.2–99.6% purity via a three-step process involving palladium catalysis .

- Reactivity : The unsaturated ring may increase steric hindrance, slowing coupling reactions compared to fully saturated analogs .

Piperidine-4-boronic Acid Pinacol Ester HCl (CAS 1218790-99-8)

- Structural Difference : Lacks the ethanesulfonyl group; exists as a hydrochloride salt.

- Solubility : The HCl salt improves aqueous solubility, advantageous for biological applications, whereas the sulfonyl derivative favors organic solvents .

- Applications: Potential use in drug discovery for protease inhibition or as a kinase ligand .

3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester (AS121906)

- Structural Difference : Replaces piperidine with a dihydropyran ring.

- Cost : Priced at $489/g, reflecting specialized synthetic routes .

Comparative Data Table

Key Research Findings

- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, ketones) compared to parent boronic acids . The ethanesulfonyl derivative follows this trend, with enhanced solubility in polar aprotic solvents .

- Reactivity in Cross-Coupling : Electron-withdrawing groups (e.g., ethanesulfonyl) accelerate Suzuki-Miyaura reactions by increasing boron electrophilicity, as observed in analogous arylboronates .

- Synthetic Efficiency : Boc-protected derivatives achieve higher yields (e.g., 51–58%) due to optimized catalytic methods, whereas sulfonyl derivatives may require harsher conditions, impacting scalability .

- Stability : Pinacol esters of boronic acids demonstrate slower hydrolysis rates compared to free acids, as shown in H₂O₂ reactivity studies .

Biological Activity

N-(Ethanesulfonyl)piperidine-4-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development. The synthesis of this compound typically involves the reaction of piperidine derivatives with boronic acids under specific conditions to yield the desired ester.

Biological Activity Overview

Boronic acids and their derivatives have been reported to exhibit various biological activities, including:

- Anticancer Activity : Boronic acid derivatives have shown promise in inhibiting cancer cell proliferation. For instance, bortezomib, a boron-containing drug, is used in treating multiple myeloma by inhibiting proteasome activity .

- Antibacterial and Antifungal Properties : Studies indicate that boronic acids can disrupt bacterial cell wall synthesis and exhibit antifungal activity against various strains .

- Antiviral Effects : Some boron-containing compounds have been investigated for their antiviral properties, potentially interfering with viral replication mechanisms .

1. Anticancer Activity

A study highlighted the efficacy of this compound in inhibiting specific cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | 5 |

| MCF-10A (Normal) | 75 | - |

2. Antibacterial Activity

Research on the antibacterial properties of boronic acids revealed that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The boronic acid group allows for reversible binding to diol-containing biomolecules, which can modulate enzymatic activities or disrupt cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.